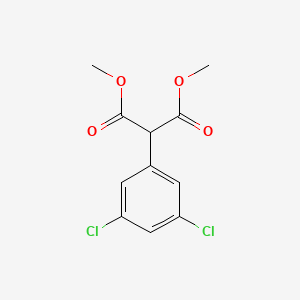

Dimethyl 2-(3,5-dichlorophenyl)malonate

Description

Properties

Molecular Formula |

C11H10Cl2O4 |

|---|---|

Molecular Weight |

277.10 g/mol |

IUPAC Name |

dimethyl 2-(3,5-dichlorophenyl)propanedioate |

InChI |

InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H3 |

InChI Key |

MYJACJGIRSMGIO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 2 3,5 Dichlorophenyl Malonate

Direct Alkylation Approaches

Direct alkylation methods provide a straightforward route to forming the carbon-carbon bond between the malonic ester and the dichlorophenyl group. These approaches can be broadly categorized into traditional malonic ester synthesis principles and more advanced catalytic C-C bond formation reactions.

The malonic ester synthesis is a classic chemical reaction that involves the alkylation of a malonic acid ester, such as dimethyl malonate, at the carbon atom positioned between the two carbonyl groups (the α-carbon). wikipedia.org This method leverages the enhanced acidity of the α-protons to generate a nucleophilic enolate, which can then be alkylated. masterorganicchemistry.com

The initial and crucial step in the malonic ester synthesis is the deprotonation of dimethyl malonate at the α-carbon to form a resonance-stabilized enolate. masterorganicchemistry.com The protons on the carbon adjacent to both carbonyl groups are significantly more acidic (pKa ≈ 13 in DMSO) than typical alkane protons. This increased acidity allows for the use of a moderately strong base to quantitatively remove a proton. wikipedia.org

Commonly used bases for this purpose include alkoxides like sodium ethoxide or, as in a related procedure, potassium hydroxide which can form a viscous slurry upon reaction with dimethyl malonate. orgsyn.org The base removes one of the acidic α-hydrogens, resulting in the formation of a carbanion, which exists as a resonance-stabilized enolate. This enolate is a potent nucleophile, poised for the subsequent alkylation step. masterorganicchemistry.com

Following its formation, the dimethyl malonate enolate acts as the nucleophile in a substitution reaction. wikipedia.orgmasterorganicchemistry.com In the synthesis of Dimethyl 2-(3,5-dichlorophenyl)malonate, the electrophile is an activated aryl halide, specifically 3,5-dichloroiodobenzene. The enolate attacks the electrophilic carbon of the aryl halide, displacing the iodide leaving group. While the classic malonic ester synthesis typically involves SN2 reactions with alkyl halides, the arylation of malonates often requires catalytic assistance for aryl halides that are generally unreactive towards SN2 reactions. wikipedia.orgmasterorganicchemistry.com However, specific catalytic methods, as detailed below, enable this crucial C-C bond formation.

To facilitate the challenging arylation of dimethyl malonate, transition-metal catalysis is employed. Copper-catalyzed cross-coupling reactions have proven effective for forming carbon-carbon bonds between aryl halides and active methylene (B1212753) compounds. google.comresearchgate.net

A documented method for the synthesis of this compound utilizes a copper(I) iodide (CuI) catalyst. google.com In this process, 3,5-dichloroiodobenzene is coupled with dimethyl malonate in the presence of CuI and a suitable ligand and base. google.com The reaction is conducted in a solvent such as dioxane and heated to drive the reaction forward. google.com This catalytic system facilitates the coupling of the aryl halide with the malonate enolate, a transformation that is otherwise difficult to achieve. A specific synthesis reported an 89% combined yield for the desired product using this method. google.com

Table 1: Reaction Components for Copper-Catalyzed Synthesis google.com

| Reagent | Role |

|---|---|

| 3,5-dichloroiodobenzene | Arylating Agent (Electrophile) |

| Dimethyl malonate | Nucleophile Precursor |

| Copper(I) iodide | Catalyst |

| 2-picolinic acid | Ligand |

| Cesium carbonate | Base |

Table 2: Reaction Conditions for Copper-Catalyzed Synthesis google.com

| Parameter | Value |

|---|---|

| Temperature | 90 °C |

| Reaction Time | 7 hours |

In copper-catalyzed cross-coupling reactions, ligands play a critical role in stabilizing the copper catalyst, enhancing its solubility, and modulating its reactivity. jcsp.org.pk For the synthesis of this compound, 2-picolinic acid is employed as a ligand. google.com The ligand coordinates to the copper(I) center, facilitating the oxidative addition of the aryl halide to the copper and the subsequent transmetalation and reductive elimination steps of the catalytic cycle. The presence of the ligand is essential for achieving high efficiency and yield in the C-C bond formation between the 3,5-dichlorophenyl group and dimethyl malonate. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dicloromezotiaz |

| Dimethyl malonate |

| Sodium ethoxide |

| Potassium hydroxide |

| 3,5-dichloroiodobenzene |

| Copper(I) iodide |

| 2-picolinic acid |

| Cesium carbonate |

Catalytic C-C Bond Formation Strategies

Influence of Base (e.g., Cesium Carbonate) and Solvent Systems (e.g., Dioxane)

A notable synthetic route involves a copper-catalyzed coupling reaction where the base and solvent play crucial roles. In one documented procedure, this compound is prepared from 3,5-dichloroiodobenzene and dimethyl malonate. google.com

The reaction utilizes a catalytic system of copper(I) iodide and 2-picolinic acid. Cesium carbonate (Cs₂CO₃) is employed as the base, and dioxane serves as the solvent. The cesium carbonate is essential for deprotonating the dimethyl malonate, forming a nucleophilic enolate ion that attacks the aryl halide in the presence of the copper catalyst. Dioxane is an effective solvent for this transformation, facilitating the dissolution of the reactants and promoting the reaction to proceed to completion. google.com The mixture is heated to form the desired product. google.com This method demonstrates the effective use of a carbonate base and an ether-based solvent system in forging the aryl-malonate bond.

| Reactant/Reagent | Role | Solvent/Base System |

| 3,5-Dichloroiodobenzene | Aryl precursor | Dioxane (Solvent) |

| Dimethyl Malonate | Malonate source | Cesium Carbonate (Base) |

| Copper(I) Iodide | Catalyst | |

| 2-Picolinic Acid | Ligand |

Alternative Synthetic Routes and Precursors

Alternative pathways to this compound and its analogs have been explored, starting from different precursors and employing distinct reaction types.

Approaches from 3,5-Dichlorophenylacetonitrile Derivatives

An alternative synthesis begins with 3,5-dichlorophenylacetonitrile. google.com This multi-step approach involves first converting the nitrile into an imidate, such as methyl 3,5-dichlorobenzeneethanimidate hydrochloride. This is achieved by treating the starting nitrile with methanol (B129727) in the presence of hydrogen chloride gas. google.com This imidate intermediate can then be further processed through hydrolysis and esterification to yield the target malonate.

Knoevenagel Condensation Variants with Related Aldehydes (Analogous to Dimethyl 2-(arylidene)malonates)

Analogous compounds, specifically α,β-unsaturated arylidene malonates, are commonly synthesized via the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as dimethyl malonate, in the presence of a weak base catalyst like piperidine or an amine salt. wikipedia.orgorganicreactions.org

For the synthesis of a related compound, a Knoevenagel condensation would involve the reaction of 3,5-dichlorobenzaldehyde with dimethyl malonate. wikipedia.orgresearchgate.netamazonaws.com The reaction proceeds through the formation of a carbanion from dimethyl malonate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. amazonaws.com A subsequent dehydration step yields the Dimethyl 2-(3,5-dichlorobenzylidene)malonate. This unsaturated intermediate could then potentially be reduced to afford the target compound, this compound. The removal of water formed during the condensation can be used to drive the reaction equilibrium towards the product. thermofisher.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters and purification methods is critical for maximizing product yield and achieving high purity.

Temperature and Reaction Time Parameters

Reaction conditions are tailored to the specific synthetic route.

Copper-Catalyzed Coupling: In the synthesis using 3,5-dichloroiodobenzene and cesium carbonate in dioxane, the reaction mixture is heated to 90 °C for a duration of 7 hours to ensure the reaction proceeds to completion. google.com

From Nitrile Derivative: The initial step of forming the imidate from 3,5-dichlorophenylacetonitrile is conducted at 25 °C. google.com

Knoevenagel Condensation: These reactions are often performed under mild conditions, sometimes at room temperature. amazonaws.com However, in some optimized processes for similar condensations, heating to temperatures around 70 °C for approximately 2.5 hours has been shown to improve yields. researchgate.net

| Synthetic Route | Temperature | Reaction Time |

| Copper-Catalyzed Coupling | 90 °C | 7 hours google.com |

| From Nitrile (Imidate Formation) | 25 °C | Not specified google.com |

| Optimized Knoevenagel-type Reaction | 70 °C | 2.5 hours researchgate.net |

Purification Methodologies for Enhanced Purity

A multi-step purification process is necessary to isolate this compound in high purity. Following the copper-catalyzed synthesis, a typical workup involves:

Extraction: The cooled reaction mixture is treated with water and hexanes. The product is extracted into an organic phase, for instance, a 2:1 dioxane-hexanes mixture. google.com

Washing: The combined organic layers are washed with saturated aqueous ammonium chloride to remove inorganic impurities and the copper catalyst. google.com

Concentration: The solvent is removed under reduced pressure. google.com

Recrystallization: The crude product is further purified by recrystallization. The residue is mixed with methanol and water, stirred, and cooled to 0 °C to induce crystallization. The solid is then filtered, redissolved in warm methanol, and cooled slowly to yield a fine white crystalline solid. google.com

For related syntheses involving malonic esters, purification techniques such as chromatography on silica gel or Kugelrohr distillation to remove excess dimethyl malonate are also employed. orgsyn.orgorgsyn.org

Scalability Considerations for Research Applications

For many research applications, the ability to produce gram-to-multigram quantities of an intermediate like this compound is crucial. The scalability of a synthetic process depends on several factors, including the cost and availability of starting materials, the safety and simplicity of the reaction conditions, and the ease of product purification.

A documented method for synthesizing this compound is the copper-catalyzed Ullmann-type coupling reaction. This specific synthesis involves the reaction of 3,5-dichloroiodobenzene with dimethyl malonate. The scalability of this procedure for typical research laboratory settings can be evaluated as follows:

Reagent Cost and Availability: The primary starting materials are 3,5-dichloroiodobenzene and dimethyl malonate. Dimethyl malonate is a common and relatively inexpensive bulk chemical. While aryl iodides like 3,5-dichloroiodobenzene are generally more expensive than the corresponding bromides or chlorides, they are readily available from commercial suppliers. The catalytic system, employing copper(I) iodide and 2-picolinic acid as a ligand, is significantly more cost-effective than systems based on precious metals like palladium. The base used, cesium carbonate, is a common reagent, though its cost can be a factor in very large-scale syntheses.

Reaction Conditions: The reaction is typically conducted at a moderately high temperature (e.g., 90 °C) over several hours. This temperature is easily achievable and maintained with standard laboratory heating equipment. The reaction is run under an inert nitrogen atmosphere, which is a standard and scalable practice in synthetic chemistry to prevent side reactions.

Work-up and Purification: The purification process described involves extraction and crystallization. These are standard, robust, and highly scalable laboratory techniques. Crystallization is a particularly effective method for obtaining high-purity material on a larger scale without resorting to more costly and time-consuming chromatographic purification.

Yield: The reported yield for this copper-catalyzed method is high, reaching up to 89%. High yields are a critical factor for scalability as they minimize waste and reduce the amount of starting material required for a target quantity of product.

Considering these factors, the copper-catalyzed Ullmann-type synthesis of this compound is well-suited for scalable production in a research context, offering a balance of reagent cost, operational simplicity, and high efficiency.

Comparative Analysis of Synthetic Efficiencies

The synthesis of α-aryl malonates, including this compound, can be achieved through several cross-coupling methodologies. The primary candidates for this transformation are the Ullmann-type (copper-catalyzed) coupling, the Buchwald-Hartwig (palladium-catalyzed) amination, and, hypothetically, nucleophilic aromatic substitution (SNAr). The efficiency of each method can be compared based on catalyst, substrate requirements, reaction conditions, and expected yield.

Ullmann-Type Condensation: This approach, as detailed for the target compound, utilizes an inexpensive copper catalyst. It is particularly effective with reactive aryl iodides and provides high yields. While classic Ullmann reactions required harsh conditions, modern ligand-accelerated protocols allow for more moderate temperatures. wikipedia.orgmdpi.com

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org It often proceeds under milder conditions than Ullmann-type reactions and has a very broad substrate scope. However, palladium catalysts and the specialized phosphine (B1218219) ligands required are significantly more expensive than their copper-based counterparts.

Nucleophilic Aromatic Substitution (SNAr): This method involves the attack of a nucleophile (the malonate enolate) on an aryl halide. For this reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like nitro groups) at positions ortho and/or para to the leaving group. libretexts.orglibretexts.org The 3,5-dichloro substitution pattern on the phenyl ring does not provide sufficient activation for a facile SNAr reaction with a carbon nucleophile like dimethyl malonate under standard conditions. Therefore, this route is considered inefficient and generally not viable for this specific target molecule.

Below is a comparative table summarizing the efficiencies of these potential synthetic routes.

| Parameter | Ullmann-Type Coupling | Buchwald-Hartwig Coupling | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|---|

| Catalyst System | Copper(I) Iodide / 2-Picolinic Acid | Palladium(0) or Palladium(II) precursor / Phosphine Ligand (e.g., XPhos, SPhos) | Generally uncatalyzed |

| Catalyst Cost | Low | High | N/A (very low) |

| Aryl Halide Reactivity | I > Br > Cl | I ≈ Br > Cl (ligand dependent) | F > Cl > Br > I (activation dependent) |

| Required Substrate | 3,5-Dichloroiodobenzene | 3,5-Dichlorobromobenzene or -iodobenzene | Highly activated aryl halide (e.g., with -NO₂ groups) |

| Reaction Temperature | Moderate to High (e.g., 90-120 °C) | Room Temperature to Moderate (e.g., 25-100 °C) | High temperatures required without activation |

| Reported/Expected Yield | High (up to 89% reported) | Generally Good to Excellent | Very Low to None for this substrate |

| Suitability for Target | Excellent; proven method | Potentially effective but more costly | Inefficient and not viable |

Chemical Reactivity and Mechanistic Studies of Dimethyl 2 3,5 Dichlorophenyl Malonate

Reactivity of the Active Methylene (B1212753) Group

The carbon atom situated between the two carbonyl groups of the malonate is known as an active methylene group. The protons attached to this carbon are significantly more acidic than typical methylene protons, a feature that governs much of the compound's reactivity.

The protons on the α-carbon of dimethyl 2-(3,5-dichlorophenyl)malonate are acidic due to the electron-withdrawing nature of the adjacent twin carbonyl groups. This acidity facilitates deprotonation by a base to form a resonance-stabilized enolate ion. For instance, the pKa of the α-proton in the related compound diethyl malonate is approximately 13, allowing for easy enolate formation with bases like ethoxide. ucalgary.ca The presence of the electron-withdrawing 3,5-dichlorophenyl group is expected to further increase the acidity of the remaining α-proton in the title compound.

This enolate is a soft nucleophile, meaning it readily participates in reactions where a new carbon-carbon bond is formed. The stability of the enolate intermediate is crucial for its role as an effective nucleophile in various organic transformations.

The nucleophilic enolate derived from this compound is a versatile intermediate for constructing more complex molecular architectures through carbon-carbon bond formation.

Michael Addition: The Michael reaction involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor. wikipedia.org Doubly stabilized carbon nucleophiles, such as those derived from malonates, are classic examples of Michael donors. wikipedia.org The reaction proceeds via the formation of the enolate, which then attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl product after protonation. wikipedia.org While specific examples involving this compound are not prevalent in general literature, its structure makes it an ideal candidate to act as a Michael donor. The general applicability of malonates, including dimethyl malonate, in Michael additions is well-documented. nih.govnih.govrsc.org

Table 1: The Michael Addition Reaction

| Role | Component Example | Description |

| Michael Donor | Enolate of this compound | A resonance-stabilized carbon nucleophile. |

| Michael Acceptor | α,β-Unsaturated Ketone or Aldehyde (e.g., Cyclopentenone) | An electrophilic compound with a double bond conjugated to a carbonyl group. nih.gov |

| Product | Michael Adduct | A new compound formed via a C-C bond at the β-carbon of the acceptor. wikipedia.org |

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between a compound containing an active methylene group and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgorganicreactions.org The reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde or ketone. wikipedia.org The process involves a nucleophilic addition of the enolate to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org Malonic esters are frequently used as the active methylene component in this reaction. organicreactions.orgamazonaws.com

Table 2: The Knoevenagel Condensation Reaction

| Reactant | Role | Example |

| Active Methylene Compound | Nucleophile | Diethyl Malonate, this compound. wikipedia.org |

| Carbonyl Compound | Electrophile | Aldehydes or Ketones (e.g., Benzaldehyde). wikipedia.orgorganicreactions.org |

| Catalyst | Base | Piperidine, Pyridine. wikipedia.org |

| Product | α,β-Unsaturated Compound | A new molecule formed after addition and subsequent elimination of water. |

Reactions Involving Ester Groups

The two methyl ester groups of this compound are also reactive sites, susceptible to nucleophilic acyl substitution reactions such as transesterification and hydrolysis, as well as subsequent decarboxylation.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl groups can be replaced by other alkyl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. For example, dimethyl malonate can be converted to diethyl malonate by heating it with ethanol (B145695). google.com This reaction is an equilibrium process, and it is often driven to completion by using an excess of the new alcohol or by removing the methanol (B129727) byproduct as it forms. google.com Catalysts such as dibutyltin (B87310) oxide have been employed for this transformation. google.com

The ester groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. ucalgary.ca This reaction would convert this compound into 2-(3,5-dichlorophenyl)malonic acid. However, the hydrolysis of sterically hindered or electronically modified aryl-malonates can be challenging. For instance, studies on the hydrolysis of the related compound diethyl 2-(perfluorophenyl)malonate have shown that the ester is resistant to hydrolysis under mild conditions. beilstein-journals.orgnih.gov Drastic conditions, such as high concentrations of alkali and elevated temperatures, were required, which often led to decomposition and decarboxylation as competing side reactions. beilstein-journals.orgnih.gov It is plausible that the hydrolysis of this compound would face similar challenges, potentially requiring harsh conditions that could favor the formation of the decarboxylated product. beilstein-journals.org

Malonic acids that are substituted at the α-carbon are prone to decarboxylation (loss of CO₂) upon heating. ucalgary.ca This reaction typically follows hydrolysis of the malonic ester and proceeds through a cyclic transition state to yield a substituted carboxylic acid. ucalgary.ca Therefore, the hydrolysis of this compound followed by heating would be expected to produce 2-(3,5-dichlorophenyl)acetic acid.

A related process known as the Krapcho dealkoxycarbonylation allows for the removal of one of the ester groups directly from the malonate ester. lookchemmall.com This reaction is typically carried out by heating the malonate ester in a dipolar aprotic solvent like DMSO with a small amount of water and a salt, such as sodium chloride or lithium chloride. lookchemmall.com Research on the hydrolysis of diethyl 2-(perfluorophenyl)malonate has demonstrated that vigorous acidic conditions can lead directly to the formation of the decarboxylated product, 2-(perfluorophenyl)acetic acid, in good yield. beilstein-journals.orgnih.gov This suggests that decarboxylation is a highly favorable pathway for these types of substituted malonates.

Reactivity of the Dichlorophenyl Moiety

The 3,5-dichlorophenyl group in this compound possesses a unique electronic profile that dictates its reactivity. The two chlorine atoms are meta-directing and deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effects. Conversely, these electron-withdrawing properties can activate the ring for nucleophilic aromatic substitution under certain conditions.

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

Electrophilic Aromatic Substitution: The 3,5-dichloro substitution pattern renders the aromatic ring of this compound significantly less reactive towards electrophiles compared to benzene. The chlorine atoms inductively withdraw electron density from the ring, making it less nucleophilic. nih.govmasterorganicchemistry.commasterorganicchemistry.com Substitution, when forced, is directed to the positions ortho to both chlorine atoms (C2, C6) or the position para to one and ortho to the other (C4). For instance, in the nitration of similarly deactivated dichlorinated aromatic compounds, the reaction requires strong conditions, such as a mixture of nitric acid and sulfuric acid, to generate the highly reactive nitronium ion (NO₂⁺) electrophile. nih.govlibretexts.orgyoutube.com The directing effect of the two meta-positioned chlorine atoms would channel the incoming electrophile to the C4 position, and to a lesser extent, the C2 or C6 positions.

| Position of Substitution | Predicted Major/Minor Product | Rationale |

| C4 | Major | Sterically most accessible and electronically favored. |

| C2, C6 | Minor | Sterically hindered by the adjacent malonate group. |

Nucleophilic Aromatic Substitution (SNAr): Generally, nucleophilic aromatic substitution on aryl halides requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. frontiersin.orgacs.orglibretexts.org In this compound, the chlorine atoms are meta to each other, and the malonate group is not a sufficiently strong electron-withdrawing group to activate the ring for classical SNAr reactions with common nucleophiles. However, under forcing conditions with very strong nucleophiles, such as sodium amide or alkoxides at high temperatures, substitution might be induced, potentially proceeding through an elimination-addition (benzyne) mechanism. acs.org

Metal-Catalyzed Cross-Coupling Reactions (Potential Applications)

The chlorine atoms on the aromatic ring of this compound serve as handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions offer a versatile platform for the further functionalization of the molecule.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboron compounds. libretexts.orguwindsor.ca this compound could potentially undergo sequential or selective Suzuki-Miyaura coupling with arylboronic acids to synthesize more complex biaryl or terphenyl structures. The reactivity of the two chlorine atoms might be differentiated based on reaction conditions, allowing for stepwise functionalization.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. nih.govorganic-chemistry.orgresearchgate.net This could be applied to this compound to introduce alkenyl substituents onto the aromatic ring, leading to the synthesis of substituted stilbenes and other unsaturated compounds.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. This methodology could be employed to introduce primary or secondary amine functionalities onto the 3,5-dichlorophenyl ring of the malonate, yielding novel amino-substituted aromatic compounds.

Detailed Reaction Mechanisms

A deeper understanding of the reactivity of this compound requires an examination of the underlying reaction mechanisms, including the energetic profiles of transition states and the factors that control stereoselectivity.

Transition State Analysis for Key Transformations

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the structures and energies of transition states. youtube.com For the metal-catalyzed cross-coupling reactions of this compound, density functional theory (DFT) calculations can be used to map out the potential energy surface of the catalytic cycle.

Key steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, include oxidative addition, transmetalation, and reductive elimination. youtube.com Transition state analysis can reveal the rate-determining step and provide insights into how the electronic and steric properties of the ligands, substrates, and additives influence the reaction rate and selectivity. For instance, computational studies on similar aryl halide systems have shown that the nature of the phosphine (B1218219) ligand on the palladium catalyst can significantly impact the energy barrier of the oxidative addition step. uwindsor.ca

| Catalytic Cycle Step | Description | Factors Influencing Transition State Energy |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-chlorine bond. | Electronic nature of the aryl halide, steric bulk of the phosphine ligand. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. | Nature of the base, solvent effects. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the catalyst. | Steric hindrance between the coupling partners. |

Stereochemical Considerations in Enantioselective Reactions

While the dichlorophenyl moiety itself is achiral, the malonate portion of the molecule can be a prochiral center. Reactions that create a new stereocenter at the alpha-carbon of the malonate can potentially be rendered enantioselective through the use of chiral catalysts. frontiersin.orgnih.gov

For example, the enantioselective alkylation of dialkyl malonates is a well-established method for synthesizing chiral building blocks. frontiersin.orgnih.gov In the case of this compound, a chiral phase-transfer catalyst could be employed to control the facial selectivity of the enolate's attack on an electrophile, leading to the formation of one enantiomer in excess. frontiersin.orgnih.gov The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome of such reactions, where the transition state is envisioned as a six-membered ring involving the enolate, the metal cation, and the electrophile. youtube.com The preferred chair-like conformation of this transition state, which minimizes steric interactions, dictates the stereochemistry of the product. youtube.com

| Chiral Catalyst Type | Potential Enantioselective Reaction | Key Stereocontrolling Element |

| Chiral Phase-Transfer Catalyst | Alkylation of the malonate | Ion-pair interaction in a chiral environment. |

| Chiral Lewis Acid | Michael addition to an α,β-unsaturated system | Coordination of the catalyst to the electrophile. |

| Chiral Organocatalyst | Conjugate addition reactions | Formation of a chiral iminium or enamine intermediate. |

Influence of Catalysts and Additives on Reaction Pathways

The choice of catalyst and additives is paramount in controlling the outcome of reactions involving this compound, particularly in metal-catalyzed cross-coupling reactions.

Catalysts: In palladium-catalyzed reactions, the nature of the phosphine ligand is critical. nih.govresearchgate.net Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) or Buchwald's biaryl phosphine ligands, are often employed to promote the challenging oxidative addition of aryl chlorides and to facilitate the final reductive elimination step. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the formation of the active catalytic species. libretexts.org

Additives: Bases are essential additives in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they are required for the transmetalation step. libretexts.org The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can affect the reaction rate and yield. In some cases, additives like tetraalkylammonium salts can act as phase-transfer agents, facilitating reactions between reactants in different phases. Furthermore, certain additives can act as catalyst stabilizers, preventing the precipitation of palladium black and maintaining catalytic activity over the course of the reaction.

Derivatives and Chemical Transformations of Dimethyl 2 3,5 Dichlorophenyl Malonate

Synthesis of Malonamide Derivatives

The conversion of malonic esters, such as Dimethyl 2-(3,5-dichlorophenyl)malonate, into malonamides is a fundamental transformation. Malonamides are valuable compounds in medicinal chemistry and materials science. sci-hub.se This conversion is typically achieved through amidation reactions with primary or secondary amines.

Amidation Reactions with Amines

The direct amidation of malonic esters with amines is a common method for synthesizing malonamides. sci-hub.se The reaction involves the nucleophilic attack of an amine on the ester carbonyl groups, leading to the displacement of methanol (B129727) and the formation of new amide bonds. Typically, these reactions require elevated temperatures or microwave irradiation to proceed efficiently. sci-hub.se The use of substituted malonic esters, like the 2-(3,5-dichlorophenyl) derivative, can sometimes lead to better yields compared to unsubstituted analogues. sci-hub.se

The general mechanism involves the amine acting as a nucleophile, attacking one of the ester carbonyls of this compound. This is followed by the elimination of a molecule of methanol. The process can be repeated at the second ester group to form the corresponding N,N'-disubstituted malonamide. The reaction can be controlled to favor the formation of a mono-amide (a malonamic acid ester) or the di-amide (a malonamide), depending on the stoichiometry of the amine and the reaction conditions.

Table 1: Representative Amidation Reactions of Malonic Esters This table presents generalized conditions for amidation reactions applicable to this compound, based on reactions with similar substrates.

| Amine | Product Type | General Conditions | Reference |

| Ammonia | Malonamide | Reaction in ethereal or alcoholic solution, often with heating. | sci-hub.se |

| Primary Amines (e.g., Aniline) | N,N'-Diarylmalonamide | High temperature (e.g., 140°C) or microwave irradiation, solventless or in a high-boiling solvent. | sci-hub.se |

| Secondary Amines (e.g., Piperidine) | N,N'-Dialkylmalonamide | Elevated temperatures, often requiring more forcing conditions than primary amines. | sci-hub.se |

Asymmetric Malonamide Synthesis

The synthesis of chiral malonamides, which contain stereogenic centers, is an area of significant interest, particularly for pharmaceutical applications. Achieving asymmetry in the synthesis of malonamides from a prochiral starting material like this compound can be approached through several strategies.

One common method involves the use of chiral amines or amino alcohols as nucleophiles. The inherent chirality of the amine can direct the reaction to favor one stereoisomer over another. Another advanced strategy is the use of chiral catalysts to control the stereochemical outcome of the amidation reaction. While specific examples for the asymmetric amidation of this compound are not extensively documented, the principles of asymmetric synthesis provide a framework for how such transformations could be achieved. rsc.org For instance, enzymatic resolutions or the use of chiral auxiliaries are established methods for obtaining chiral malonates and their derivatives. frontiersin.org

Cyclocondensation Reactions and Heterocycle Formation

This compound is an excellent precursor for the synthesis of a variety of heterocyclic compounds. Its 1,3-dicarbonyl moiety makes it an ideal partner in cyclocondensation reactions with reagents containing two nucleophilic centers.

Formation of Malonyl Heterocycles (e.g., Barbituric Acids, Pyrimidin-2,4-diones)

A classic and highly important reaction of malonic esters is their condensation with urea (B33335) or urea derivatives to form barbituric acids. In a typical procedure, a strong base like sodium ethoxide is used to deprotonate the alpha-carbon of the malonate, which then attacks the carbonyl carbons of urea in a cyclization-condensation reaction. Adapting this procedure, this compound would react with urea to yield 5-(3,5-dichlorophenyl)barbituric acid.

Similarly, reaction with other dinucleophiles can lead to different heterocycles. For instance, condensation with thiourea (B124793) would produce the corresponding thiobarbituric acid derivative. The reaction with amidines can also be used to form substituted pyrimidines.

Pyrimidin-2,4-diones, also known as uracils, are another important class of heterocycles that can be synthesized from malonates. These syntheses often involve multi-step sequences or condensation with appropriate three-carbon building blocks.

Table 2: Synthesis of Heterocycles from this compound This table outlines the expected products from the cyclocondensation of this compound with various dinucleophiles based on established synthetic routes.

| Dinucleophile | Heterocyclic Product | General Conditions |

| Urea | 5-(3,5-dichlorophenyl)barbituric acid | Sodium ethoxide, reflux in ethanol (B145695). |

| Thiourea | 5-(3,5-dichlorophenyl)-2-thiobarbituric acid | Sodium ethoxide, reflux in ethanol. |

| Guanidine | 2-Amino-5-(3,5-dichlorophenyl)-4,6-dihydroxypyrimidine | Basic conditions, reflux. |

Reactions with 1,3-Dinucleophiles

The reaction of malonic esters with 1,3-dinucleophiles is a general and powerful method for the construction of six-membered rings. A 1,3-dinucleophile is a molecule with two nucleophilic sites separated by one atom. Besides urea and thiourea, other examples include amidines and amides. These reactions, often catalyzed by a base, proceed via a double condensation mechanism to form a stable heterocyclic ring. The reactivity of the malonic ester can be enhanced by converting it to a more reactive derivative, such as a malonyl dichloride, although this is not always necessary.

Functionalization at the Alpha-Carbon Position

The hydrogen atom at the carbon alpha to both carbonyl groups of this compound is significantly acidic due to the electron-withdrawing effect of the two adjacent ester groups and the dichlorophenyl ring. This acidity allows for the easy formation of an enolate ion upon treatment with a suitable base. This enolate is a potent nucleophile and can react with a variety of electrophiles, allowing for the introduction of new functional groups at the alpha-position.

This process, known as the malonic ester synthesis, is a cornerstone of organic synthesis for preparing substituted carboxylic acids. uobabylon.edu.iqlibretexts.org The key steps are:

Enolate Formation : Treatment with a base, such as sodium ethoxide or lithium diisopropylamide (LDA), to generate the enolate. libretexts.org

Alkylation : The enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an α-alkylated malonate. libretexts.org This step creates a new carbon-carbon bond. It is also possible to introduce aryl groups at this position using diaryliodonium salts under metal-free conditions. nih.govacs.org

For this compound, this would result in a product with a quaternary carbon center, bearing the 3,5-dichlorophenyl group and the newly introduced alkyl or aryl group. Such structures can be valuable intermediates for more complex molecules. frontiersin.orgfrontiersin.org The resulting dialkylated or arylated ester can then be hydrolyzed and decarboxylated to yield a substituted acetic acid. uobabylon.edu.iq

Further Alkylation and Acylation Reactions

The carbon atom positioned between the two ester carbonyl groups in the malonate moiety is known as an α-carbon. The protons attached to this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups, which is further enhanced by the dichlorophenyl ring. This acidity allows for deprotonation by a suitable base to form a stabilized carbanion or enolate. This nucleophilic intermediate can then readily react with various electrophiles, such as alkyl halides or acyl chlorides, in classic alkylation and acylation reactions. google.comprepchem.com

The general process for alkylation involves treating this compound with a base to generate the nucleophile, followed by the addition of an alkyl halide. google.com Phase-transfer catalysis is an effective method for carrying out such alkylations, often employing a base like potassium carbonate in the presence of a phase-transfer agent. google.comnih.gov

Table 1: Representative Alkylation and Acylation Reaction Data

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Alkylation | 1. Base (e.g., Sodium Ethoxide, Potassium Carbonate) 2. Alkyl Halide (R-X) 3. Solvent (e.g., Ethanol, Toluene) | Dimethyl 2-alkyl-2-(3,5-dichlorophenyl)malonate |

| Acylation | 1. Base (e.g., Sodium Hydride) 2. Acyl Halide (RCO-Cl) or Anhydride 3. Aprotic Solvent (e.g., THF, DMF) | Dimethyl 2-acyl-2-(3,5-dichlorophenyl)malonate |

Detailed research findings indicate that malonic esters can be efficiently alkylated using various alkyl halides under basic conditions. nih.gov The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. Similarly, acylation introduces an additional carbonyl group, creating a β-keto ester derivative, which is a valuable precursor for various heterocyclic compounds.

Introduction of Halogen Substituents (e.g., Dimethyl 2-chloromalonate as an Intermediate)

Halogenation of the α-carbon of the malonate moiety represents another important transformation. This can be achieved through direct reaction with a halogenating agent. For instance, chlorination of a dialkyl malonate can be accomplished using sulfuryl chloride. derpharmachemica.comderpharmachemica.com This process would yield Dimethyl 2-chloro-2-(3,5-dichlorophenyl)malonate. The reactivity of the enol form of the malonate is key to this reaction. rsc.org

Conversely, the synthesis of this compound itself often proceeds via a halogenated intermediate. Dimethyl 2-chloromalonate is a commercially significant reagent used for this purpose. derpharmachemica.comderpharmachemica.comresearchgate.net In such a synthesis, an appropriate 3,5-dichlorophenyl nucleophile would displace the chlorine atom on Dimethyl 2-chloromalonate. More commonly, a copper-catalyzed coupling reaction between 3,5-dichloroiodobenzene and dimethyl malonate is employed. google.com This highlights the role of halogenated malonates as pivotal intermediates in the synthesis of arylmalonic esters.

Table 2: Halogenation and Intermediate-Based Synthesis

| Transformation | Reagents | Intermediate/Product | Significance |

|---|---|---|---|

| Direct Chlorination | Sulfuryl chloride (SO₂Cl₂) | Dimethyl 2-chloro-2-(3,5-dichlorophenyl)malonate | Introduction of a halogen for further functionalization. |

| Synthesis via Arylation | 3,5-Dichloroiodobenzene, Dimethyl Malonate, CuI, Cs₂CO₃ | This compound | Demonstrates a key synthetic route to the title compound. google.com |

| Alkylation with Chloro-intermediate | Phenolic compounds, NaOH, Toluene | O-alkylated products | Dimethyl 2-chloromalonate serves as an electrophile for alkylating other molecules. derpharmachemica.com |

Research has focused on developing efficient, large-scale syntheses of Dimethyl 2-chloromalonate, underscoring its importance as a building block in organic synthesis. derpharmachemica.comresearchgate.net The purity of this intermediate is critical, as impurities like dimethyl 2,2-dichloromalonate can affect subsequent reactions. derpharmachemica.com

Transformations of the Dichlorophenyl Ring

The two chlorine atoms on the phenyl ring are sites for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

Derivatization via Aromatic Halogens (e.g., Suzuki, Heck coupling)

The chlorine atoms of the 3,5-dichlorophenyl group can be substituted using modern cross-coupling methodologies. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design allow for their effective use in these transformations. researchgate.net

The Suzuki coupling reaction involves the reaction of the aryl halide with an organoboron compound (like an arylboronic acid) in the presence of a palladium catalyst and a base. This would allow for the substitution of one or both chlorine atoms with new aryl or alkyl groups, creating complex biaryl structures. Regiospecific Suzuki coupling has been demonstrated on other dichlorinated heterocyclic systems, suggesting that selective substitution at one chlorine atom over the other may be possible under optimized conditions. capes.gov.br

The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction offers a direct method for vinylation of the dichlorophenyl ring, providing access to stilbene-like derivatives. The development of highly active catalysts, including those utilizing N-heterocyclic carbenes or phosphine (B1218219) ligands, has expanded the scope of the Heck reaction to include less reactive aryl chlorides. researchgate.netorganic-chemistry.orgresearchgate.net

Table 3: Potential Cross-Coupling Reactions on the Dichlorophenyl Ring

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Substitution of -Cl with -Ar' |

| Heck Reaction | Alkene (H₂C=CHR) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N) | Substitution of -Cl with -CH=CHR |

Impact on Reactivity and Selectivity of Malonate Moiety

The 3,5-dichlorophenyl substituent exerts a significant electronic influence on the rest of the molecule. The chlorine atoms are electronegative and withdraw electron density from the aromatic ring through the inductive effect. This electronic pull extends to the malonate moiety attached to the ring.

Key Impacts:

Increased Acidity: The electron-withdrawing nature of the dichlorophenyl group increases the acidity of the α-proton of the malonate. This makes the proton easier to remove with a weaker base compared to an unsubstituted phenylmalonate or an alkylmalonate. This enhanced reactivity is a direct consequence of the stabilization of the resulting carbanion.

Modified Nucleophilicity: While the formation of the enolate is facilitated, its subsequent nucleophilicity in reactions might be slightly modulated by the electronic effects transmitted through the ring.

Influence on Aromatic Substitution: The electron-withdrawing character of the dichlorophenyl group deactivates the ring towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, although displacing the chlorine atoms typically requires harsh conditions or catalytic activation. The reactivity of halogenated aromatic rings in nucleophilic substitution is well-documented, with highly fluorinated analogues like hexafluorobenzene (B1203771) being particularly reactive. beilstein-journals.org

This interplay between the dichlorophenyl ring and the malonate group is crucial for designing synthetic strategies. The enhanced acidity of the malonate proton facilitates alkylation and acylation reactions, while the presence of the chlorine atoms provides handles for late-stage functionalization via cross-coupling chemistry.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Dimethyl 2-(3,5-dichlorophenyl)malonate, both ¹H and ¹³C NMR, along with 2D techniques, would be employed for a complete structural assignment. While specific experimental spectra for this exact compound are not widely published, the expected shifts and couplings can be predicted based on the analysis of closely related structures.

¹H NMR Chemical Shift Analysis

The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic, methine, and methyl protons. The aromatic region would likely show two signals for the 3,5-dichlorophenyl group. The methine proton, situated between the two ester functionalities, would appear as a singlet. The two equivalent methoxy (B1213986) groups would also present as a singlet, integrating to six protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (C2', C6') | ~7.3-7.4 | Doublet (d) or Multiplet (m) | 2H |

| Ar-H (C4') | ~7.2-7.3 | Triplet (t) or Multiplet (m) | 1H |

| CH | ~4.5 | Singlet (s) | 1H |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbons of the ester groups, the aromatic carbons (with and without chlorine substitution), the methine carbon, and the methoxy carbons.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-Cl (C3', C5') | ~135 |

| C-Ar (C1') | ~134 |

| CH-Ar (C2', C6') | ~129 |

| CH-Ar (C4') | ~127 |

| CH | ~57 |

2D NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. A COSY spectrum would confirm the coupling between the aromatic protons, while an HSQC experiment would directly correlate the proton signals with their attached carbon atoms, confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the ester and dichlorophenyl groups.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretch | ~1740-1720 |

| C-O (ester) | Stretch | ~1250-1100 |

| C-H (aromatic) | Stretch | ~3100-3000 |

| C-H (aliphatic) | Stretch | ~3000-2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron impact (EI) or electrospray ionization (ESI) techniques could be used. The molecular ion peak ([M]⁺) would confirm the molecular weight of 277.1 g/mol . ambeed.comnist.gov The fragmentation pattern would likely involve the loss of methoxycarbonyl or other stable fragments. A study on related diethyl malonate derivatives showed that a major fragmentation pathway is the loss of the entire malonate group. mdpi.com

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

|---|---|

| 276/278/280 | [M]⁺ (isotopic pattern for 2 Cl) |

| 245/247/249 | [M - OCH₃]⁺ |

| 217/219/221 | [M - COOCH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Although no specific crystal structure for this compound is publicly available, studies on related dimethyl malonate derivatives have been conducted. nih.gov It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the bulky 3,5-dichlorophenyl group and the two methyl ester groups. The dichlorophenyl ring would likely be twisted relative to the plane of the malonate moiety. The solid-state packing would be influenced by intermolecular interactions such as dipole-dipole forces and potentially weak C-H···O hydrogen bonds.

Conformational Analysis and Dihedral Angles

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The spatial arrangement of the atoms, which defines the molecule's conformation, can be described by a set of dihedral angles. The most significant rotations would occur around the C-C bond connecting the phenyl ring to the malonate moiety and the C-C bonds within the malonate group itself.

For analogous substituted ethanes, two principal staggered conformations are generally considered: anti and gauche. nih.govnih.gov In the context of this compound, the rotation about the bond between the methine carbon of the malonate and the C1 carbon of the phenyl ring is crucial. The conformation of the molecule is determined by the torsion angle involving the atoms of the H-C-C-C chain.

The staggered conformations, where the atoms or groups are at a maximum distance from each other, are generally more stable and represent energy minima. nih.gov Conversely, the eclipsed conformations, where atoms on adjacent carbons are in closest proximity, are unstable and correspond to energy maxima. nih.gov The relative stability of the possible conformers (e.g., anti vs. gauche) is influenced by a balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding. nih.gov

Table 1: Key Torsional Angles for Conformational Analysis

| Bond | Involved Atoms for Dihedral Angle | Expected Conformations |

| Phenyl-C — C-malonate | C2(phenyl)-C1(phenyl)-C(methine)-H | Staggered (gauche, anti), Eclipsed |

| C(methine) — C(carbonyl) | H-C(methine)-C(carbonyl)=O | Defines orientation of ester groups |

| O — C(carbonyl) | C(methine)-C(carbonyl)-O-CH₃ | Planar or near-planar for ester group |

It is important to note that without specific experimental data from techniques like X-ray crystallography or advanced NMR spectroscopy, the exact dihedral angles and the most stable conformation in the solid state or in solution remain a matter of theoretical consideration.

Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound is expected to be governed by a variety of weak intermolecular interactions, which collectively determine the supramolecular architecture. mdpi.com These interactions are crucial in stabilizing the crystal lattice. nih.gov

Halogen Bonding: The presence of two chlorine atoms on the phenyl ring introduces the possibility of halogen bonding. Halogen bonds are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. nih.gov In this case, several types of halogen bonds could be anticipated:

Cl···Cl Interactions: These can be categorized as Type I, where the C-Cl···Cl angles are equal, or Type II, where one C-Cl···Cl angle is close to 180° and the other is near 90°. researchgate.net Both types of interactions have been observed in dichlorinated phenolic compounds. researchgate.net

C-Cl···π Interactions: The chlorine atoms can interact with the electron-rich π-system of the phenyl ring of a neighboring molecule. iucr.org

C-Cl···O Interactions: The electrophilic region of the chlorine atom can form a halogen bond with the lone pair of an oxygen atom from a carbonyl group of an adjacent molecule.

C-H···O Hydrogen Bonds: So-called 'weak' hydrogen bonds, such as those involving C-H donors, are now recognized as significant structure-directing interactions. rsc.org In the crystal structure of this compound, several types of C-H···O interactions are plausible:

The methine C-H group of the malonate can act as a hydrogen bond donor to a carbonyl oxygen of a neighboring molecule.

The C-H groups on the phenyl ring can also participate in such interactions with the carbonyl oxygens.

The methyl C-H groups of the ester moieties are also potential donors for weak hydrogen bonds.

π-π Stacking Interactions: The planar phenyl rings can interact through π-π stacking. These interactions can be either face-to-face or offset (displaced). In many aromatic compounds, these interactions play a key role in the formation of columnar or layered structures. researchgate.net

The interplay of these various intermolecular forces—halogen bonds, C-H···O hydrogen bonds, and π-π stacking—will ultimately define the three-dimensional arrangement of the molecules in the crystal, influencing physical properties such as melting point and solubility. rsc.org The final crystal structure will be the one that minimizes the free energy through the optimization of these competing interactions. ed.ac.uk

Table 2: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bond | C-Cl | Cl, O, Phenyl π-system | Directional, contributes to packing efficiency |

| Hydrogen Bond | C-H (methine, aryl, methyl) | C=O | Ubiquitous, stabilizes the crystal lattice |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Important for aromatic compounds, influences packing density |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

A theoretical investigation would begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. This process involves finding the minimum energy structure on the potential energy surface. From the optimized geometry, key structural parameters like bond lengths, bond angles, and dihedral angles could be determined and compared with experimental data if available.

Electronic structure analysis would provide insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals and the generation of electron density maps, which are fundamental to understanding the molecule's reactivity and spectroscopic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For related dichloro-substituted aromatic compounds, HOMO-LUMO gaps have been calculated to predict reactivity trends. nih.govresearchgate.net For instance, in a study of dichloro para methoxy (B1213986) chalcone (B49325) isomers, the (3,5)-dichloro isomer was found to be the most reactive due to having the smallest HOMO-LUMO energy gap. nih.gov A similar computational study on Dimethyl 2-(3,5-dichlorophenyl)malonate would allow for the prediction of its reactivity profile.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), could also be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. mdpi.com

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. nih.gov Comparison of the calculated frequencies with experimental data allows for the precise assignment of spectral bands to specific molecular vibrations. nih.gov For this compound, this would involve identifying the characteristic stretching and bending frequencies of its functional groups, such as the C=O of the ester groups, the C-Cl bonds, and the aromatic ring vibrations.

Molecular Dynamics Simulations

There are no specific molecular dynamics (MD) simulations for this compound found in the current literature. MD simulations are typically applied to larger systems to study the time-dependent behavior of molecules, such as conformational changes, interactions with solvents, or binding to other molecules. For a molecule of this size, MD simulations could be employed to explore its conformational landscape in different solvent environments or to study its aggregation behavior at higher concentrations.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Trends (Excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models for the specific reactivity of this compound have not been reported. QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a series of related aryl malonates, a QSAR model could be developed to predict reactivity in specific reactions, such as susceptibility to nucleophilic attack or the rate of a catalyzed coupling reaction. This would involve calculating various molecular descriptors (e.g., electronic, steric, and topological) and correlating them with experimentally determined reactivity data.

Retrosynthetic Analysis and Synthesis Planning Methodologies

The synthesis of this compound can be approached through the formation of the carbon-carbon bond between the aromatic ring and the malonate moiety. A common strategy for this is the arylation of a malonate ester.

A plausible retrosynthetic disconnection is shown below:

This retrosynthesis suggests that the target molecule can be synthesized from a 3,5-dichlorophenyl halide (or another suitable electrophile) and dimethyl malonate.

A specific method for the synthesis of 1,3-dimethyl 2-(3,5-dichlorophenyl)propanedioate (a synonym for this compound) is detailed in patent WO2013090547A1. google.com This method employs a copper-catalyzed coupling reaction.

The forward synthesis involves the reaction of 3,5-dichloroiodobenzene with dimethyl malonate in the presence of a copper(I) iodide catalyst, 2-picolinic acid as a ligand, and cesium carbonate as a base. google.com The reaction is carried out in dioxane at an elevated temperature. google.com

Reaction Scheme:

This copper-catalyzed approach is a mild and effective method for the arylation of malonates, offering good yields and functional group tolerance. nih.govorganic-chemistry.org

Disconnection Strategies for Complex Target Molecules

The strategic disassembly of a complex target molecule into simpler, commercially available, or easily synthesized starting materials is a cornerstone of modern organic synthesis, a process known as retrosynthetic analysis or the disconnection approach. This compound serves as a valuable C-arylated C2 synthon in the assembly of various complex molecules, particularly in the agrochemical sector. A pertinent example is the synthesis of dicarboximide fungicides, such as Vinclozolin, which feature a 3,5-dichlorophenyl moiety attached to a heterocyclic core.

A retrosynthetic analysis of a target molecule like Vinclozolin illustrates how this compound can be envisioned as a key precursor. The primary disconnections on the Vinclozolin structure involve the cleavage of the bonds forming the oxazolidine-2,4-dione ring.

Target Molecule: Vinclozolin

| Property | Value |

|---|---|

| IUPAC Name | 3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione |

| Molecular Formula | C₁₂H₉Cl₂NO₃ youtube.com |

| Molecular Weight | 286.11 g/mol youtube.com |

| Use | Dicarboximide Fungicide wikipedia.org |

| Mechanism | Acts as an antiandrogenic endocrine disruptor wikipedia.orgnih.gov |

Retrosynthetic Pathway:

The most logical disconnection in Vinclozolin is the nitrogen-aryl bond (C-N bond) of the imide functionality. This leads back to a 3,5-dichlorophenyl synthon and a synthon for the 5-vinyl-5-methyl-oxazolidine-2,4-dione portion.

Disconnection 1 (C-N Bond): This disconnection simplifies the target molecule into 3,5-dichlorophenyl isocyanate and 5-vinyl-5-methyl-oxazolidin-2-one, or alternatively, 3,5-dichloroaniline (B42879) and a suitable electrophilic partner for the ring formation. One reported synthesis indeed follows this logic, reacting 3,5-dichlorophenyl isocyanate with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid, followed by ring closure. wikipedia.org

Disconnection 2 (Aryl-Cα Bond): To trace the synthesis back to this compound, we must consider the construction of the key aryl-carbon bond. The malonate itself is a powerful tool in synthesis, often acting as a nucleophile. The synthesis of this compound can be achieved through the copper-catalyzed coupling of dimethyl malonate and 3,5-dichloroiodobenzene. acs.org In a retrosynthetic sense, the C(aryl)-C(malonyl) bond is disconnected to reveal dimethyl malonate and an aryl halide.

From this compound, the synthetic path toward a dicarboximide fungicide would involve further transformations. For instance, the malonate could be hydrolyzed and decarboxylated to yield 3,5-dichlorophenylacetic acid. This acid or its derivatives could then be elaborated into the heterocyclic system required for the fungicide. The malonic ester synthesis provides a reliable method for creating a substituted acetic acid from an alkyl halide, and its principles are foundational to understanding the role of this compound as a building block. wikipedia.orglibretexts.org

This strategic thinking, breaking down complex structures into logical, synthetically accessible fragments, is essential for designing efficient and viable synthetic routes. This compound represents a key intermediate that securely incorporates the required dichlorinated phenyl ring onto a reactive two-carbon chain, primed for further elaboration.

Umpolung Concepts in Synthesis Design

Umpolung, a German term for "polarity inversion," is a powerful concept in organic synthesis that involves reversing the normal chemical reactivity of a functional group. acs.orgacs.org In typical synthetic strategies, the alpha-carbon of a malonic ester, such as this compound, is nucleophilic. This is due to the high acidity of the C-H bond flanked by two carbonyl groups (pKa ≈ 13), which allows for easy deprotonation by a base (e.g., sodium ethoxide) to form a stabilized carbanion or enolate. masterorganicchemistry.com This enolate then readily attacks electrophiles, a classic example being the malonic ester synthesis for preparing substituted carboxylic acids. wikipedia.org

Standard Reactivity (Nucleophilic Synthon):

In the context of this compound, the standard disconnection approach treats the central carbon as a nucleophile.

Synthon: A nucleophilic Cα-anion.

Synthetic Equivalent: The enolate of this compound, formed by treating the ester with a suitable base.

Reaction: Nucleophilic substitution (e.g., alkylation with an alkyl halide) or addition to carbonyls.

Umpolung Reactivity (Electrophilic Synthon):

An umpolung strategy for this compound would necessitate transforming the central carbon into an electrophilic site. This would allow it to react with nucleophiles, a complete reversal of its innate reactivity. While direct, well-established examples for this specific molecule are not prevalent in the literature, the concept can be explored theoretically. The goal is to generate a synthetic equivalent of a Cα-cation.

Hypothetical Synthon: An electrophilic Cα-cation.

Hypothetical Synthetic Equivalent: This could potentially be achieved by introducing a good leaving group at the alpha position, which is not trivial to install directly. A more plausible conceptual route involves the reaction of the malonate with a reagent that facilitates its subsequent role as an electrophile. For instance, conversion to an α-halo-malonate derivative under specific conditions could, in principle, allow for nucleophilic attack at that carbon. More advanced methods involving photoredox or transition-metal catalysis are emerging that facilitate reactions which can be formally considered as umpolung transformations of malonic esters. acs.org

The table below contrasts the standard and umpolung synthons derived from this compound.

Table: Standard vs. Umpolung Synthons

| Feature | Standard Reactivity | Umpolung Reactivity (Conceptual) |

|---|---|---|

| Polarity of Cα | Nucleophilic (-) | Electrophilic (+) |

| Synthon | (MeO₂C)₂C⁻-Ar | (MeO₂C)₂C⁺-Ar |

| Reagent Type | Nucleophile/Base | Electrophile/Acid |

| Typical Reaction | Alkylation, Acylation | Reaction with Nucleophiles (e.g., organometallics, enolates) |

| Example Reactant | Alkyl Halide (R-X) | Organocuprate (R₂CuLi) |

Ar = 3,5-dichlorophenyl

The application of umpolung concepts dramatically expands the synthetic chemist's toolkit, allowing for the formation of chemical bonds that are not accessible through traditional reactivity patterns. While the classic use of this compound relies on its Cα-nucleophilicity, the design of synthetic routes based on its polarity inversion remains a fertile ground for methodological innovation.

Applications in Advanced Organic Synthesis Excluding Prohibited Content

Precursor in the Synthesis of Complex Organic Intermediates

Malonic esters are fundamental precursors for synthesizing a wide array of complex organic molecules. The presence of an active methylene (B1212753) group flanked by two ester functionalities allows for easy deprotonation and subsequent alkylation or acylation, making them ideal for carbon-carbon bond formation.

Building Blocks for Polycyclic Systems (e.g., Bicyclo[3.3.1]nonanes)

Dimethyl malonate is a key reagent in the construction of bicyclo[3.3.1]nonane skeletons. researchgate.netrsc.org These polycyclic systems are present in numerous biologically active natural products. A common strategy involves the condensation of two units of dimethyl malonate with an aldehyde, such as paraformaldehyde. researchgate.netrsc.org This type of reaction, often a tandem Michael addition-intramolecular aldolization, builds the characteristic bridged ring system. rsc.org The resulting bicyclo[3.3.1]nonane core can then be further functionalized. While this is a well-established reaction for dimethyl malonate, specific examples utilizing the 3,5-dichlorophenyl derivative are not reported in the literature.

Utility in Catalyst Development

Derivatives of bicyclo[3.3.1]nonane, which can be synthesized from malonates, have been used to create chiral catalysts. For instance, a chiral ionic liquid based on a bicyclo[3.3.1]nonane derivative has been synthesized and used as a catalyst for asymmetric Michael addition reactions. lmaleidykla.lt This demonstrates an indirect role where malonates serve as the starting point for the synthesis of structurally complex chiral ligands or catalysts.

Role in Methodological Development in Organic Chemistry

The reactivity of malonates has been exploited to develop new synthetic methods, particularly for the formation of carbon-carbon bonds and for constructing molecular complexity through multi-component reactions.

Development of New Catalytic Systems for C-C Bond Formation

Malonates are frequently used as nucleophiles in catalytic C-C bond-forming reactions. Palladium-catalyzed reactions, for example, have been developed for the dearomative three-component C-C bond formation of bromoarenes with diazo compounds and malonates. nih.gov Such methodologies are valuable for rapidly building molecular complexity from simple aromatic precursors. nih.gov These reactions lead to the formation of highly valuable three-dimensional alicyclic architectures from two-dimensional feedstocks. nih.gov

Innovations in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. nih.gov Dimethyl malonate is a common component in such reactions. For example, it has been used in the multicomponent transformation with salicylaldehyde (B1680747) and a malononitrile (B47326) dimer to produce complex chromeno[2,3-b]pyridine derivatives. researchgate.net These reactions are powerful tools for the rapid and efficient construction of complicated molecular frameworks. researchgate.net

Contribution to Sustainable Chemical Synthesis

The use of malonates in multi-component reactions contributes to the principles of green chemistry by improving pot, atom, and step economy (PASE). nih.gov By combining several synthetic steps into a single operation, MCRs reduce the need for intermediate purification steps, which in turn decreases solvent usage and waste generation. nih.gov The development of catalytic reactions that utilize malonates further enhances the sustainability profile by allowing for high efficiency under milder conditions.

Atom Economy and Green Chemistry Principles

The application of green chemistry principles is crucial for developing sustainable chemical processes. Atom economy, a central concept in green chemistry, seeks to maximize the incorporation of all materials used in the synthesis into the final product.

In the context of malonic esters, the choice of the ester group has direct implications for atom economy. The use of dimethyl esters, such as in Dimethyl 2-(3,5-dichlorophenyl)malonate, is generally preferred over diethyl or other larger alkyl esters. rsc.org This preference is because the production of methanol (B129727) as a byproduct during subsequent reactions contributes less to waste mass compared to ethanol (B145695) or other larger alcohols. rsc.org For instance, in cyclocondensation reactions where the ester groups are displaced, using a dimethyl ester results in a higher atom economy. nih.gov

A patented synthesis of this compound involves a copper-catalyzed coupling reaction between 3,5-dichloroiodobenzene and dimethyl malonate. google.com The key transformation is outlined below:

Synthesis of this compound

| Reactants | Catalyst System | Base | Solvent |

|---|---|---|---|

| 3,5-Dichloroiodobenzene, Dimethyl malonate | Copper(I) iodide (CuI), 2-Picolinic acid | Cesium Carbonate (Cs₂CO₃) | Dioxane |

Data sourced from patent WO2013090547A1. google.com

From an atom economy standpoint, this is an addition reaction where the aryl group is attached to the malonate, with the primary byproduct being derived from the iodide leaving group and the base. While catalytic in copper, the reaction requires stoichiometric amounts of cesium carbonate as a base. google.com The development of catalytic, atom-economical C-H activation methods to directly couple 1,3-dichlorobenzene (B1664543) with dimethyl malonate would represent a significant advancement in green chemistry for this class of compounds.

The principles of atom economy also extend to related precursors. For example, in the synthesis of various active pharmaceutical ingredients, dimethyl 2-chloromalonate is noted to be superior to its bromo-counterpart, both in terms of cost and atom economy. derpharmachemica.com

Solvent and Reagent Selection for Reduced Environmental Impact

The selection of solvents and reagents is a critical aspect of green chemistry, aiming to minimize environmental toxicity, energy consumption, and waste generation.

Solvent Selection: The synthesis of this compound has been reported using dioxane as a solvent. google.com Dioxane is a common solvent in organic synthesis but is classified as a persistent, bioaccumulative, and toxic (PBT) substance, making its use undesirable from a green chemistry perspective. Modern solvent selection guides often recommend replacing such hazardous solvents with greener alternatives. Potential replacements could include anisole, cyclopentyl methyl ether (CPME), or 2-methyltetrahydrofuran (B130290) (2-MeTHF), depending on the specific solubility and reactivity requirements of the reaction.

For reactions involving malonate esters, various solvents have been studied. Acetonitrile has been used in fluorination reactions rsc.org, while for esterifications, solvents like isopropyl acetate (B1210297) (iPrOAc) and dimethyl carbonate (DMC) have been explored as greener options. rsc.orgresearchgate.net The purification of this compound involves extraction with a dioxane-hexanes mixture and recrystallization from methanol/water, which are common but still contribute to solvent waste. google.com

Reagent Selection: The choice of reagents significantly impacts the sustainability of a synthetic route. The patented synthesis of this compound utilizes a copper(I) iodide catalyst with 2-picolinic acid as a ligand and cesium carbonate as the base. google.com Copper is an earth-abundant and relatively low-toxicity metal, making it a more sustainable choice compared to precious metals like palladium, although catalyst recovery and recycling remain important considerations. Cesium carbonate is an effective but expensive base. Investigating the use of more benign and cost-effective bases such as potassium carbonate could improve the process's green credentials.

In the broader context of malonate chemistry, highly reactive reagents like malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates are sometimes employed for cyclocondensation reactions. nih.gov However, these reagents are often expensive, unstable, and their use generates hazardous byproducts. nih.gov Greener alternatives involve thermal condensations, sometimes performed in high-boiling, relatively benign solvents like diphenyl ether or, ideally, under solvent-free melt conditions, which significantly reduces waste. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies